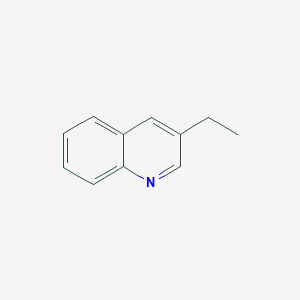

3-Ethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWBKLRAHBGNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172037 | |

| Record name | Quinoline, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-54-7 | |

| Record name | 3-Ethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of 3-Ethylquinoline?

An In-depth Technical Guide to 3-Ethylquinoline for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a heterocyclic aromatic compound. As a quinoline derivative, it serves as a valuable structural motif and synthetic intermediate in the development of pharmacologically active molecules.[1]

Core Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N | [1][2][3] |

| Molecular Weight | 157.21 g/mol | [1][2][3] |

| CAS Number | 1873-54-7 | [2][3] |

| IUPAC Name | This compound | |

| Synonyms | β-Ethylquinoline | [2] |

Chemical Structure

The chemical structure of this compound consists of a quinoline core with an ethyl group substituted at the 3-position.[1] The quinoline moiety is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Doebner-von Miller reaction, Friedländer synthesis, and Combes synthesis.[4][5] The Doebner-von Miller reaction, in particular, is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[5]

Experimental Protocol: Modified Doebner-von Miller Synthesis

This protocol describes a general methodology for the synthesis of 3-substituted quinolines, which can be adapted for the synthesis of this compound.

Materials:

-

Aniline

-

α,β-Unsaturated aldehyde or ketone (e.g., 2-ethylacrolein)

-

Strong acid catalyst (e.g., hydrochloric acid, sulfuric acid)

-

Oxidizing agent (if required by the specific reaction variant)

-

Solvent (e.g., water, ethanol)

Procedure:

-

In a round-bottom flask, dissolve aniline in the chosen solvent.

-

Carefully add the strong acid catalyst to the aniline solution while stirring.

-

To this mixture, add the α,β-unsaturated carbonyl compound dropwise. The reaction is often exothermic, and the temperature should be controlled.

-

If required, an oxidizing agent is introduced at this stage.

-

The reaction mixture is then heated under reflux for several hours to ensure the completion of the cyclization and aromatization steps.

-

After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude this compound is then purified using techniques such as recrystallization or column chromatography to yield the final product.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a key building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[4] The ethyl group at the 3-position can be further functionalized, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Ethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Its structure features a quinoline core with an ethyl group substituted at the 3-position. This compound serves as a valuable intermediate in organic synthesis and is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations to illustrate key concepts.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, other properties are predicted based on computational models due to a lack of comprehensive experimental studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number | 1873-54-7 | [1] |

| Boiling Point | 262.1 ± 9.0 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Friedländer synthesis. These methods involve the condensation of anilines with α,β-unsaturated carbonyl compounds or the reaction of 2-aminobenzaldehydes with compounds containing a reactive methylene group, respectively.[2][3]

Experimental Protocol: Doebner-von Miller Synthesis (General Procedure)

The Doebner-von Miller reaction provides a versatile route to substituted quinolines.[2] A general protocol that can be adapted for the synthesis of this compound is described below. This would typically involve the reaction of aniline with an α,β-unsaturated aldehyde or ketone that can provide the 3-ethyl substituent, such as 2-pentenal.

Materials:

-

Aniline

-

2-Pentenal (or a precursor that forms it in situ)

-

Strong acid catalyst (e.g., hydrochloric acid, sulfuric acid)[2]

-

Oxidizing agent (often adventitious or an added reagent like arsenic pentoxide)[1]

-

Zinc chloride (optional, Lewis acid catalyst)[1]

-

Solvent (e.g., water, ethanol)

Procedure:

-

In a reaction vessel equipped with a reflux condenser, combine aniline and the acid catalyst.

-

Heat the mixture to a specified temperature (e.g., 100°C).[1]

-

Slowly add the α,β-unsaturated carbonyl compound (e.g., 2-pentenal) to the reaction mixture.

-

If required, add an oxidizing agent.

-

Maintain the reaction at an elevated temperature for several hours to ensure completion.[1]

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude product.[1]

-

Isolate the crude this compound by filtration or extraction.

-

Purify the product using a suitable technique, such as distillation or column chromatography.

References

3-Ethylquinoline: A Comprehensive Technical Guide

CAS Number: 1873-54-7

This technical guide provides an in-depth overview of 3-Ethylquinoline, a heterocyclic aromatic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's chemical identity, synthesis, physicochemical properties, and the established biological significance of the broader quinoline class in major signaling pathways.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1873-54-7 | VSNCHEM |

| Molecular Formula | C₁₁H₁₁N | TargetMol |

| Molecular Weight | 157.21 g/mol | TargetMol |

| SMILES | CCC1=CC2=CC=CC=C2N=C1 | VSNCHEM |

| InChI | InChI=1S/C11H11N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h3-8H,2H2,1H3 | VSNCHEM |

Synthesis of this compound

A documented method for the synthesis of this compound involves the reductive dehalogenation of 8-chloro-3-ethylquinoline. This reaction has been reported to yield this compound in almost quantitative amounts.[2]

Experimental Protocol: Reductive Dehalogenation

The following is a general procedure adapted from the literature for the reductive dehalogenation of a halo-quinoline derivative.[2]

Materials:

-

8-chloro-3-ethylquinoline (starting material)

-

Potassium hydroxide (KOH), powdered

-

Polyethylene glycol (PEG 400)

-

Xylene

-

Standard laboratory glassware for reflux reactions

-

Analytical equipment for reaction monitoring and product characterization (e.g., GC, GC/MS)

Procedure:

-

A mixture of the organic halide (e.g., 8-chloro-3-ethylquinoline, 0.3 g), polyethylene glycol (PEG 400, 0.3 g), and powdered potassium hydroxide (2 g) is prepared in xylene (30 ml).

-

The reaction mixture is refluxed for a period of 2 to 5 hours.

-

The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the product, this compound, can be isolated and purified using standard organic chemistry techniques.

Reaction Monitoring and Characterization:

-

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS): These techniques are used to monitor the disappearance of the starting material and the formation of the product, confirming the quantitative formation of this compound.[2]

Biological Significance of the Quinoline Scaffold

While specific biological data for this compound is limited in the public domain, the quinoline scaffold is a well-established pharmacophore in drug discovery and medicinal chemistry.[3][4][5] Quinoline derivatives have been extensively studied and have shown a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][5][6] Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases.

Role in Major Signaling Pathways

The quinoline core is a prominent feature in many potent inhibitors of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[6][7]

c-Met Signaling Pathway:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[8] Aberrant c-Met signaling is a hallmark of many cancers. Several potent and selective c-Met inhibitors are based on a substituted quinoline scaffold.[9]

EGFR and VEGF Signaling Pathways:

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways are critical for tumor growth and angiogenesis.[10] Dual inhibition of these pathways is a promising strategy in cancer therapy.[10][11] The quinoline structure is found in inhibitors of both EGFR and VEGFR.[7][12]

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[13][14] Its dysregulation is a common event in cancer.[15] Numerous inhibitors targeting components of this pathway, particularly PI3K and mTOR, incorporate the quinoline scaffold.[16]

Conclusion

This compound is a readily synthesizable derivative of the quinoline heterocyclic system. While specific data on its physicochemical and biological properties are not extensively available, its core quinoline structure is of significant interest to the scientific and drug development communities. The established importance of the quinoline scaffold in potent and selective inhibitors of key signaling pathways underscores the potential for this compound and its derivatives as building blocks for the development of novel therapeutic agents. Further research is warranted to fully characterize the biological activity profile of this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual EGFR-VEGF Pathway Inhibition: A Promising Strategy for Patients With EGFR-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combined Inhibition of EGFR and VEGF Pathways in Patients with EGFR-Mutated Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of 3-Ethylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its numerous derivatives, 3-ethylquinoline and its analogs are emerging as a promising class of molecules with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.

One notable derivative, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, has shown potent activity against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells.[1] This compound was found to be over five times more cytotoxic to HL-60 cells than to normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity towards cancer cells.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | 0.91 ± 0.03 | [1] |

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 | Data not specified | [1] |

| Novel Quinoline-based Dihydrazone Derivative 3b | MCF-7 | 7.016 | [2] |

| Novel Quinoline-based Dihydrazone Derivative 3c | MCF-7 | 7.05 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Induction of Apoptosis

Several this compound derivatives have been shown to induce apoptosis in cancer cells. While the precise molecular targets are still under investigation for many compounds, a common pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Derivatives of 1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde have demonstrated notable antimicrobial activity.[3][4] Specifically, compounds resulting from the reaction of this aldehyde with hydrazine and 2,4-dinitrophenylhydrazine were identified as the most active against both bacterial and fungal strains.[3]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 1,2,3-triazole incorporated quinoline conjugates (compounds 9-14) | Staphylococcus aureus | 0.12 - 0.24 | Data not specified | - | [3] |

| 1,2,3-triazole incorporated quinoline conjugates (compounds 9-14) | Streptococcus pyogenes | 8 - 256 | Data not specified | - | [3] |

| 1,2,3-triazole incorporated quinoline conjugates (compounds 9-14) | Salmonella typhi | 0.12 - 0.24 | Data not specified | - | [3] |

| 1,2,3-triazole incorporated quinoline conjugates (compounds 9-14) | Pseudomonas aeruginosa | >1024 | Data not specified | - | [3] |

| 1,2,3-triazole incorporated quinoline conjugates (compounds 9-14) | Escherichia coli | 0.12 | Data not specified | - | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow: Antimicrobial Screening

The general workflow for screening compounds for antimicrobial activity is a multi-step process.

Caption: General workflow for antimicrobial activity screening.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

While research into the neuroprotective properties of this compound derivatives is still in its early stages, the broader class of quinoline compounds has shown promise in mitigating neuronal damage. The mechanisms underlying these effects are often multi-faceted, involving antioxidant and anti-inflammatory pathways.

The neuroprotective potential of quinoline derivatives is often attributed to their ability to scavenge free radicals and modulate the expression of antioxidant enzymes. Oxidative stress is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

A key signaling pathway involved in the cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Some quinoline derivatives may exert their neuroprotective effects by activating this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Substituted Quinolines: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused heterocyclic aromatic system, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacological potential of substituted quinoline derivatives, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways involved.

Anticancer Potential of Substituted Quinolines

Quinoline derivatives exert their anticancer effects through diverse mechanisms, such as the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerases, as well as the induction of apoptosis and cell cycle arrest.[1][3][5] Several quinoline-based compounds, including cabozantinib and lenvatinib, are FDA-approved kinase inhibitors used in clinical oncology.[5]

Mechanisms of Action

-

Kinase Inhibition: Many quinoline derivatives are designed to target the ATP-binding site of various protein kinases, which are crucial for cancer cell signaling pathways that control growth and proliferation.[5] Compound 4f, a 4-aminoquinoline derivative, has shown potent EGFR inhibition with an IC50 value of 0.015 µM.[6]

-

Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[1]

-

Apoptosis Induction: Substituted quinolines can trigger programmed cell death in cancer cells through various signaling cascades.[1][7]

-

DNA Binding and Topoisomerase Inhibition: Some quinolines can intercalate with DNA or inhibit topoisomerase enzymes, thereby impeding DNA synthesis and replication in cancer cells.[3]

Quantitative Analysis of Anticancer Activity

The anticancer potency of substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). A lower value indicates greater potency.

| Compound Class/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 4-Aminoquinoline (Compound 4f) | A549 (Lung Carcinoma) | 0.021 | [6] |

| 4-Aminoquinoline (Compound 4f) | MCF7 (Breast Cancer) | 0.035 | [6] |

| 2-Arylquinoline (Compound 13) | HeLa (Cervical Cancer) | 8.3 | [8] |

| 2-Arylquinoline (Compound 12) | PC3 (Prostate Cancer) | 31.37 | [8] |

| 8-Amino-5-oxyquinoline (Compound 7) | T47D (Breast Cancer) | 0.016 | [9] |

| Quinoline-Piperazine (Compound 13e) | PC-3 (Prostate Cancer) | 2.61 | [10] |

| Quinoline-Piperazine (Compound 13h) | KG-1 (Leukemia) | 2.98 | [10] |

Signaling Pathway Visualization

Substituted quinolines frequently target critical cancer signaling pathways like the PI3K/Akt/mTOR pathway, which regulates cell survival, growth, and proliferation.

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents.[2] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are required for DNA replication and repair.[7][11] More recent research has focused on developing novel quinoline derivatives to combat growing antimicrobial resistance.[12]

Quantitative Analysis of Antimicrobial Activity

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Table 2: Antibacterial Activity of Substituted Quinolines (MIC in µg/mL)

| Compound | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | Reference |

|---|---|---|---|---|---|

| Compound 5d | 0.25 | 0.125 | 4 | 8 | [11] |

| Compound 2 | 6.25 | 6.25 | 12.5 | 25 | [13] |

| Compound 6 | 3.12 | 3.12 | 6.25 | 12.5 | [13] |

| Compound Q4 | - | - | 21 (IZ mm) | - | [14] |

| Compound 25 | 1.95 | - | 0.49 | >100 | [12] |

| Compound 26 | 0.98 | - | 0.49 | >100 |[12] |

Table 3: Antifungal Activity of Substituted Quinolines (MIC in µg/mL)

| Compound | C. albicans | A. niger | A. flavus | Reference |

|---|---|---|---|---|

| Compound 6 | 6.25 | 12.5 | 12.5 | [13] |

| Compound 9b | 0.25 | 0.5 | - | [15] |

| Compound 9g | 0.25 | 0.25 | - | [15] |

| Compound 10 | 16 | - | 16 | [16] |

| Compound 25 | 0.49 | - | - |[12] |

Antiviral Potential

The quinoline scaffold is present in numerous compounds with significant antiviral activity against a range of viruses, including Influenza A Virus (IAV), HIV, Dengue virus (DENV), and Zika virus (ZIKV).[17][18][19] Their mechanisms can involve inhibiting viral entry, replication, or key viral enzymes like reverse transcriptase and neuraminidase.[17][18]

Quantitative Analysis of Antiviral Activity

Antiviral activity is often reported as the 50% effective concentration (EC50) or inhibitory concentration (IC50), while cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The Selectivity Index (SI = CC50/EC50) is a critical measure of a compound's therapeutic window.

| Compound | Virus | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 21 | Influenza A (H1N1) | 9.9 | >300 | >30.3 | [20] |

| Compound 21 | Influenza A (H3N2) | 18.5 | >300 | >16.2 | [20] |

| Compound 9b | Influenza A (H3N2) | 0.88 | >100 | >113.6 | [17] |

| Compound 19 | DENV-2 | 0.81 | >200 | >246.9 | [18] |

| Mefloquine | ZIKV | 1.9 | 10.3 | 5.4 | [19] |

| Compound 141a | ZIKV | 1.7 | 11.2 | 6.6 | [19] |

Anti-inflammatory Activity

Substituted quinolines have demonstrated potential as anti-inflammatory agents by targeting key mediators of inflammation.[21] Mechanisms include the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production (e.g., TNF-α), and phosphodiesterase 4 (PDE4) inhibition.[22][23][24]

Quantitative Analysis of Anti-inflammatory Activity

| Compound Class/Derivative | Assay/Target | IC50 (µM) / % Inhibition | Model | Reference |

| Aminoquinazoline (75) | TNF-α production | ~5 | LPS-stimulated human monocytes | [22] |

| Aminoquinazoline (76) | TNF-α production | ~5 | LPS-stimulated human monocytes | [22] |

| Celecoxib-Quinoline (34) | COX-2 Inhibition | 0.1 | In vitro enzyme assay | [24] |

| Celecoxib-Quinoline (35) | COX-2 Inhibition | 0.11 | In vitro enzyme assay | [24] |

| Anthracene-Quinoline (40) | Xylene-induced ear edema | 68.28% | Mouse model | [24] |

Key Experimental Protocols

The evaluation of the pharmacological potential of substituted quinolines involves a range of standardized in vitro and in vivo assays.

A. Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is commonly used to determine the IC50 of a compound.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[25]

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives for 48-72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[25]

B. Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Compound Preparation: Prepare serial two-fold dilutions of the quinoline compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15][16]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no drug) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[26]

General Experimental Workflow Visualization

The development of a novel pharmacological agent follows a structured pipeline from initial design to preclinical evaluation.

Conclusion

The quinoline nucleus remains an exceptionally versatile and valuable scaffold in medicinal chemistry.[3] Substituted quinolines have demonstrated a vast pharmacological potential, leading to the development of clinically approved drugs for cancer and infectious diseases.[2][5] Current research continues to explore novel derivatives to overcome challenges such as drug resistance and to identify agents with improved potency and selectivity.[12] Future efforts will likely focus on leveraging advanced computational design, exploring novel biological targets, and developing combination therapies to fully exploit the therapeutic promise of this remarkable heterocyclic system.[3][5]

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

The Discovery of Novel 3-Ethylquinoline Based Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of 3-ethylquinoline derivatives for researchers, scientists, and drug development professionals.

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. Among the vast array of quinoline derivatives, those bearing a substituent at the 3-position have garnered significant attention as potent modulators of various biological targets, including protein kinases. This technical guide focuses specifically on the emerging class of this compound based compounds, providing a comprehensive overview of their synthesis, quantitative biological data, and the signaling pathways they influence.

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the reported biological activities of selected this compound derivatives, providing key quantitative data for comparative analysis.

| Compound ID | Structure | Target/Assay | IC50/Activity | Cell Line(s) | Reference |

| 1 | 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | Cytotoxicity (MTT Assay) | 0.91 ± 0.03 µM | HL-60 | [1] |

| 1 | 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | Cytotoxicity (MTT Assay) | >5 µM (approx.) | HUVEC (normal cells) | [1] |

Note: Data for a broader range of this compound derivatives is currently limited in publicly available literature. The presented data is for a closely related dihydroquinoline derivative.

Experimental Protocols: Synthesis of this compound Scaffolds

The synthesis of this compound derivatives can be achieved through various established synthetic methodologies. A common and effective approach involves the thermal cyclization of N-phenyl-2-ethylmalonamic acid derivatives, which can be prepared from the corresponding aniline and diethyl ethylmalonate.

General Procedure for the Synthesis of 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

This protocol describes the synthesis of a key intermediate in the development of this compound based compounds.

Materials:

-

N-Methylaniline

-

Diethyl ethylmalonate

-

Toluene

-

Aqueous sodium hydroxide (0.5M)

-

10% Hydrochloric acid

-

Decolorizing charcoal

Procedure:

-

A mixture of N-methylaniline (100 mmol) and diethyl ethylmalonate (102 mmol) is heated in a flask equipped with a distillation head on a metal bath.

-

The reaction mixture is first heated at 220-230°C for 1 hour.

-

The temperature is then raised to 260-270°C, and heating is continued until the distillation of ethanol ceases (typically 3-6 hours).

-

The hot liquid reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.

-

The resulting precipitate is collected by filtration.

-

The collected solid is mixed with 0.5M aqueous sodium hydroxide solution (250 mL) and toluene (50 mL).

-

The layers are separated, and the aqueous layer is washed with toluene (2 x 40 mL).

-

The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl.

-

The precipitated 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one is collected by filtration, washed with water, and can be further purified by recrystallization if necessary.[2]

Signaling Pathways and Molecular Targets

Quinoline-based compounds are well-documented as inhibitors of various protein kinases, which are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[3] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of modern drug discovery.

While specific data on the signaling pathways modulated directly by a broad range of this compound compounds is still emerging, the general quinoline scaffold is known to target key cancer-related pathways, including the PI3K/Akt/mTOR pathway.[4] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in various human cancers, promoting tumor growth and survival.[5][6] The inhibition of this pathway is a validated therapeutic strategy.

The structural similarity of this compound derivatives to known kinase inhibitors suggests their potential to interact with the ATP-binding site of various kinases, thereby disrupting downstream signaling. The ethyl group at the 3-position can influence the compound's lipophilicity and steric interactions within the kinase active site, potentially contributing to both potency and selectivity.

Logical Relationship: From Synthesis to Biological Action

The following diagram illustrates the logical progression from the synthesis of this compound based compounds to their potential biological effects on cancer cells through the inhibition of key signaling pathways.

Caption: Logical workflow from synthesis to biological action of this compound compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The synthetic accessibility of this core, coupled with the known propensity of quinoline derivatives to inhibit protein kinases, makes it an attractive area for further investigation.

Future research should focus on the synthesis and evaluation of a diverse library of this compound derivatives with various substitution patterns on the quinoline ring. A systematic exploration of the structure-activity relationships (SAR) will be crucial to optimize potency and selectivity for specific kinase targets. Furthermore, detailed mechanistic studies are needed to elucidate the precise signaling pathways modulated by these compounds and to validate their therapeutic potential in preclinical models of disease. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer [mdpi.com]

- 6. mdpi.com [mdpi.com]

Unraveling the Enigmatic Role of 3-Ethylquinoline in Biological Systems: A Review of the Quinoline Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylquinoline, a heterocyclic aromatic compound, is primarily recognized in scientific literature as a synthetic intermediate in the development of more complex, pharmacologically active molecules.[1] Despite its application as a building block in medicinal chemistry, a specific, well-defined mechanism of action for this compound itself within biological systems is not documented in publicly available research. The broader quinoline scaffold, however, is a cornerstone in drug discovery, with its derivatives exhibiting a vast array of biological activities. This guide provides a comprehensive overview of the known mechanisms of action of various classes of quinoline derivatives, offering insights into the potential, yet uninvestigated, biological roles that the this compound core might influence.

The versatility of the quinoline ring system allows it to serve as a privileged scaffold, interacting with a wide range of biological targets through diverse mechanisms. These include, but are not limited to, enzyme inhibition, receptor antagonism, and interference with nucleic acid synthesis. This document will delve into the established mechanisms of prominent quinoline-based compounds, presenting quantitative data and experimental methodologies to inform future research and development endeavors.

I. Quinolone Antibiotics: Inhibition of Bacterial Topoisomerases

One of the most well-established mechanisms of action for a class of quinoline derivatives is that of the quinolone and fluoroquinolone antibiotics. It is crucial to note that these compounds are structurally distinct from this compound, typically featuring a 4-oxo group and a 3-carboxyl group, which are critical for their antibacterial activity.

These antibiotics target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3][4] By binding to the enzyme-DNA complex, they stabilize a state in which the DNA is cleaved, leading to the fragmentation of the bacterial chromosome and subsequent cell death.[3][5] This inhibition of DNA replication and repair is a potent and effective mechanism for eliminating bacterial pathogens.

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against DNA gyrase is the supercoiling inhibition assay.

Objective: To quantify the concentration at which a compound inhibits 50% of the DNA supercoiling activity of DNA gyrase (IC50).

Materials:

-

Purified DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)

-

Test compound (e-g., a quinolone antibiotic)

-

Agarose gel, electrophoresis equipment, and DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding DNA gyrase and ATP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Visualize the DNA bands under UV light after staining and quantify the intensity of the supercoiled DNA band.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

II. Anticancer Quinoline Derivatives: A Multi-Target Approach

The quinoline scaffold is prevalent in a multitude of anticancer agents that operate through various mechanisms. The specific substitutions on the quinoline ring dictate the molecular target and the resulting signaling pathway modulation.

A. Kinase Inhibition

Many quinoline derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors: Certain quinoline derivatives have been designed to inhibit EGFR, a key player in cell proliferation and survival.[6] Compound 4f , a substituted quinoline, demonstrated a potent EGFR inhibition profile with an IC50 value of 0.015 ± 0.001 µM.[6]

-

Dual STAT-3 and c-Src Inhibition: Some quinazolinone-based compounds (a related heterocyclic system) have been developed as dual inhibitors of STAT-3 and c-Src, two important targets in cancer therapy.[7]

The general workflow for assessing kinase inhibition is outlined below.

Caption: A generalized workflow for the evaluation of kinase inhibitors.

B. Topoisomerase Inhibition

Similar to their antibacterial counterparts, some anticancer quinolines target human topoisomerases. 4-oxoquinoline-3-carboxamide derivatives have been investigated for their potential to inhibit mammalian topoisomerase II.[8]

C. Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is another anticancer mechanism employed by certain quinoline derivatives. These compounds can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

III. Antimalarial and Antifungal Activities of Quinolines

The quinoline core is famously present in the antimalarial drug quinine and its synthetic analogs. The mechanism of action for many antimalarial quinolines involves the inhibition of hemozoin biocrystallization in the malaria parasite.

Furthermore, some quinoline derivatives have demonstrated antifungal properties. For instance, certain 3,4-dihydro-2(1H)-quinolinone derivatives act as chitin synthase inhibitors, a mechanism that targets the fungal cell wall.

IV. Quantitative Data on Quinoline Derivatives

The following table summarizes the inhibitory concentrations of various quinoline derivatives against their respective targets. It is important to reiterate that these are complex derivatives and not this compound itself.

| Compound Class/Derivative | Target | Biological System | IC50/EC50/MIC | Reference |

| Quinolone Antibiotics | DNA Gyrase/Topoisomerase IV | Bacteria | Varies | [2][3][4] |

| Substituted Quinoline (4f) | EGFR | Human Cancer Cells | 0.015 ± 0.001 µM | [6] |

| Quinazolinone (7c) | STAT-3 | Enzyme Assay | 1.291 ± 0.055 µM | [7] |

| Quinazolinone (12d) | STAT-3 | Enzyme Assay | 0.844 ± 0.036 µM | [7] |

| Quinazolinone (7c) | c-Src | Enzyme Assay | 0.565 ± 0.024 µM | [7] |

| Quinazolinone (12d) | c-Src | Enzyme Assay | 0.268 ± 0.011 µM | [7] |

| 3,4-dihydro-2(1H)-quinolinone (2b) | Chitin Synthase | Enzyme Assay | 0.09 mM | [9] |

V. Signaling Pathways Modulated by Quinoline Derivatives

The diverse mechanisms of action of quinoline derivatives result in the modulation of numerous signaling pathways critical for cell fate and function. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be inhibited by quinoline-based kinase inhibitors.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

Conclusion

While a specific mechanism of action for this compound remains to be elucidated, the broader family of quinoline derivatives constitutes a remarkably versatile class of biologically active compounds. Their ability to be chemically modified to target a wide array of proteins and pathways underscores the importance of the quinoline scaffold in drug discovery. The mechanisms detailed in this guide, from the inhibition of bacterial enzymes to the modulation of complex signaling cascades in cancer, highlight the vast therapeutic potential harbored within this chemical class. Future research into the biological effects of simpler alkyl-substituted quinolines, such as this compound, may reveal novel mechanisms and therapeutic applications. The experimental protocols and quantitative data presented herein provide a foundational framework for such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Safety, Handling, and Toxicity of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds. From antimalarials like quinine and chloroquine to a new generation of anticancer agents, the versatility of the quinoline ring system is undeniable. However, this biological activity is intrinsically linked to a complex toxicological profile that demands rigorous assessment and careful handling. This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicity of quinoline derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of toxicity.

Toxicological Profile of Quinoline Derivatives

The toxicity of quinoline derivatives is highly dependent on the nature, number, and position of substituents on the quinoline ring. Understanding these structure-toxicity relationships is paramount for the rational design of safer and more effective therapeutic agents. The toxicological effects can be broadly categorized into acute and chronic toxicity, genotoxicity, and organ-specific toxicities.

Acute Toxicity

Acute toxicity is typically assessed by determining the median lethal dose (LD50), the dose required to cause mortality in 50% of a test population. This data provides a quantitative measure of the short-term poisonousness of a substance.

Table 1: Acute Toxicity (LD50) of Quinoline and Selected Derivatives

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Quinoline | Rat | Oral | 331 - 460 | [1][2][3] |

| Rabbit | Dermal | 540 | [3] | |

| 8-Hydroxyquinoline | Rat | Oral | 1200 | [4][5][6] |

| Mouse | Intraperitoneal | 48 | [4][6] | |

| Mouse | Oral | 177 | [7] | |

| 2-Methylquinoline | Rat | Oral | 1230 | [2] |

| Rabbit | Dermal | 1978 | [2] | |

| (S)-10-[(S)-(8-amino-6-azaspiro[1][7]octan-6-yl)]-9-fluoro-2, 3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][4][7]benzoxazine-6-carboxylic acid hemihydrate | Rat | Oral | >2000 | |

| Mouse | Oral | >2000 | [8] | |

| Monkey | Oral | >250 | [8] | |

| Rat | Intravenous | 104 - 164.3 | [8] | |

| Mouse | Intravenous | 184.7 - 187.4 | [8] |

Note: LD50 values can vary depending on the specific experimental conditions, including the strain, sex, and age of the animals.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in the early stages of drug discovery to assess the potential of a compound to cause cell death. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Quinoline Derivatives against Cancer Cell Lines

| Derivative Class | Cell Line | IC50 (µM) | Reference(s) |

| Quinoline-Chalcone Derivatives | MGC-803 (Gastric Cancer) | 1.38 | [9] |

| HCT-116 (Colon Cancer) | 5.34 | [9] | |

| MCF-7 (Breast Cancer) | 5.21 | [9] | |

| 4-Anilino-3-Carboxyamide Derivatives | EGFR (Enzyme Target) | 0.49 | [10] |

| 8-Hydroxyquinoline Derivatives | DAOY (Medulloblastoma) | 0.19 | [11] |

| A375 (Melanoma) | 0.11 | [11] | |

| Diazene Compounds from 8-Quinolinol | Hep-G2 (Liver Cancer) | 2.71 - 2.99 | [12] |

| 4-Quinolone Derivatives | K-562 (Leukemia) | 57.9% apoptosis | [13] |

| Quinoline–4–Carboxylic Acid Derivatives | MCF–7 (Breast Cancer) | 82.9% growth reduction | [13] |

Mechanisms of Toxicity

The toxic effects of quinoline derivatives are mediated through a variety of molecular mechanisms, often involving metabolic activation to reactive intermediates that can damage cellular macromolecules.

Metabolic Activation and DNA Adduct Formation

A primary mechanism of quinoline-induced toxicity and carcinogenicity is its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6, in the liver.[6] This process can generate reactive metabolites, such as epoxides and quinone-imines, which are electrophilic and can covalently bind to nucleophilic sites in cellular macromolecules, including DNA, to form DNA adducts.[5] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.

Caption: Metabolic activation of quinoline leading to DNA adduct formation.

Oxidative Stress and Apoptosis

Many quinoline derivatives can induce cellular toxicity by generating reactive oxygen species (ROS), leading to oxidative stress. This imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates can cause damage to lipids, proteins, and DNA. Elevated levels of oxidative stress can trigger programmed cell death, or apoptosis, through various signaling pathways.

One key pathway involved in the cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant and detoxification enzymes.[14][15][16]

Caption: Quinoline-induced oxidative stress and subsequent apoptosis.

Organ-Specific Toxicity

The liver is a primary target for quinoline toxicity due to its central role in metabolism.[17] As described earlier, the metabolic activation of quinolines by hepatic CYP450 enzymes can lead to the formation of reactive metabolites that cause cellular damage.[6] This can manifest as mitochondrial dysfunction, leading to decreased ATP production, increased oxidative stress, and the release of pro-apoptotic factors, ultimately resulting in hepatocyte death.[17][18][19][20][21]

Certain quinoline derivatives have been shown to exert neurotoxic effects. The mechanisms underlying quinoline-induced neurotoxicity are complex and can involve the disruption of neurotransmitter systems, mitochondrial dysfunction, and the induction of oxidative stress and apoptosis in neuronal cells. For example, some quinoline derivatives can act as inhibitors of key enzymes in the central nervous system, leading to neuronal dysfunction.

Safe Handling and Disposal

Given the potential toxicity of quinoline derivatives, strict adherence to safety protocols is essential in a laboratory setting.

Personal Protective Equipment (PPE)

When handling quinoline and its derivatives, appropriate PPE must be worn to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE | Specification | Rationale | Reference(s) |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | Prevents dermal absorption. | [3][22][23][24] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes. | [3][22][23][24] |

| Lab Coat | A buttoned, full-length lab coat. | Protects skin and clothing from contamination. | [3][22][23][24] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For powders or aerosols, a respirator may be necessary. | Prevents inhalation of vapors, dusts, or aerosols. | [22][23][25] |

Spill and Waste Disposal

In the event of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel wearing appropriate PPE.[26] Chemical spill kits containing absorbent materials should be readily available.

All waste contaminated with quinoline derivatives, including excess reagents, reaction mixtures, and contaminated labware, must be disposed of as hazardous waste in accordance with institutional and local regulations.[9][26][27][28] Under no circumstances should quinoline waste be poured down the drain or disposed of in regular trash.[27][28]

Caption: Decision workflow for the safe disposal of quinoline waste.

Experimental Protocols

Accurate and reproducible toxicological data are essential for the assessment of quinoline derivatives. The following are detailed methodologies for key in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the existing medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: A stepwise workflow for the MTT cytotoxicity assay.

Conclusion

Quinoline and its derivatives represent a class of compounds with immense therapeutic potential, but their biological activity is often accompanied by significant toxicological risks. A thorough understanding of their safety, handling, and toxicity is therefore non-negotiable for researchers, scientists, and drug development professionals. This guide has provided a comprehensive overview of these aspects, emphasizing the importance of quantitative data, detailed experimental protocols, and an understanding of the molecular mechanisms of toxicity. By adhering to strict safety protocols, employing robust toxicological assays, and leveraging a mechanistic understanding of their adverse effects, the scientific community can continue to harness the therapeutic power of quinoline derivatives while minimizing the associated risks.

References

- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 4. 8-Hydroxyquinoline CAS#: 148-24-3 [m.chemicalbook.com]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. LD50 value, phototoxicity and convulsion induction test of the new quinolone antibacterial agent (S)-10-[(S)-(8-amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2, 3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxyl ic acid hemihydrate in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol [mdpi.com]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nrf2 activation by pyrroloquinoline quinone inhibits natural aging‐related intervertebral disk degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment | Semantic Scholar [semanticscholar.org]

- 19. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment [ouci.dntb.gov.ua]

- 21. Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods [mdpi.com]

- 22. pppmag.com [pppmag.com]

- 23. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 24. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

- 26. gmpsop.com [gmpsop.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Fried-länder Synthesis of 3-Ethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-ethylquinoline via the Friedländer annulation, a classic and versatile method for the formation of quinoline ring systems. The synthesis involves the condensation of 2-aminobenzaldehyde with 2-pentanone. This protocol outlines two common catalytic approaches—acid and base catalysis—and provides the necessary information for reaction setup, monitoring, workup, and product purification. The presented data is compiled from established chemical literature to ensure reproducibility and reliability for research and development applications.

Introduction

The Friedländer synthesis is a fundamental reaction in heterocyclic chemistry, providing a straightforward route to substituted quinolines.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[1][2][3] Quinolines are a significant class of heterocyclic compounds due to their prevalence in natural products, pharmaceuticals, and functional materials.

The synthesis of this compound, specifically, is achieved through the reaction of 2-aminobenzaldehyde and 2-pentanone. The reaction can be effectively catalyzed by either acids or bases, with the choice of catalyst and reaction conditions influencing the reaction rate and overall yield.[4][5] This document presents protocols for both acid- and base-catalyzed methods.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is depicted below:

Scheme 1: Friedländer Synthesis of this compound

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the catalytic conditions.[1]

-

Aldol Condensation Pathway: The reaction initiates with an aldol condensation between 2-aminobenzaldehyde and 2-pentanone, followed by an intramolecular cyclization (condensation of the amino group with the ketone) and subsequent dehydration to yield the aromatic quinoline ring.[4][5]

-

Schiff Base Formation Pathway: Alternatively, the reaction can commence with the formation of a Schiff base between the 2-aminobenzaldehyde and 2-pentanone, followed by an intramolecular aldol-type reaction and dehydration.[1]

Experimental Protocols

The following sections detail the experimental procedures for the acid- and base-catalyzed synthesis of this compound.

Materials and Equipment

-

2-aminobenzaldehyde

-

2-pentanone

-

Catalyst: Piperidine (for base-catalyzed protocol) or p-Toluenesulfonic acid (for acid-catalyzed protocol)

-

Solvent: Ethanol or Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol 1: Base-Catalyzed Synthesis

This protocol utilizes piperidine as a basic catalyst in an ethanol solvent system.

Reaction Parameters:

| Parameter | Value |

| Reactant 1 | 2-Aminobenzaldehyde |

| Reactant 2 | 2-Pentanone |

| Catalyst | Piperidine |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (e.g., 10 mmol, 1.21 g).

-

Add ethanol (e.g., 20 mL) and stir until the solid is fully dissolved.

-

Add 2-pentanone (e.g., 12 mmol, 1.03 g, 1.2 eq).

-

Add piperidine (e.g., 1 mmol, 0.085 g, 0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol 2: Acid-Catalyzed Synthesis

This protocol employs p-toluenesulfonic acid as an acid catalyst in toluene, with azeotropic removal of water.

Reaction Parameters:

| Parameter | Value |

| Reactant 1 | 2-Aminobenzaldehyde |

| Reactant 2 | 2-Pentanone |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 3-5 hours |

Procedure:

-

Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

To the flask, add 2-aminobenzaldehyde (e.g., 10 mmol, 1.21 g) and toluene (e.g., 30 mL).

-

Add 2-pentanone (e.g., 12 mmol, 1.03 g, 1.2 eq).

-

Add p-toluenesulfonic acid monohydrate (e.g., 0.5 mmol, 0.095 g, 0.05 eq).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Maintain the reaction at reflux for 3-5 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the Friedländer synthesis of this compound under different catalytic conditions.

Table 1: Comparison of Catalytic Conditions for the Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Ethanol | Reflux (~78) | 4-6 | 75-85 |

| p-Toluenesulfonic acid | Toluene | Reflux (~111) | 3-5 | 80-90 |

| None (Thermal) | None | 150 | 8 | ~60 |

| Iodine | None | 100 | 2 | 85-95 |

Note: Yields are indicative and may vary based on the specific reaction scale and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the Friedländer synthesis of this compound.

Caption: General workflow for the Friedländer synthesis of this compound.

Conclusion

The Friedländer synthesis provides a reliable and adaptable method for the preparation of this compound. Both acid- and base-catalyzed protocols offer good to excellent yields. The choice of catalyst and conditions can be tailored based on the available resources and desired reaction time. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of this important quinoline derivative.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Arylquinolines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 3-arylquinolines, a critical structural motif in medicinal chemistry and materials science. The 3-arylquinoline scaffold is a privileged structure found in numerous compounds with a wide array of biological activities, including potential anticancer and antimalarial properties.[1] The methodologies presented herein focus on robust and versatile palladium-catalyzed cross-coupling reactions, offering efficient routes to a diverse library of 3-arylquinoline derivatives.

Introduction